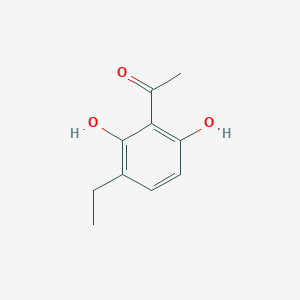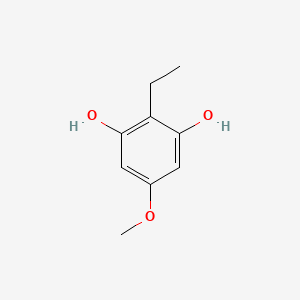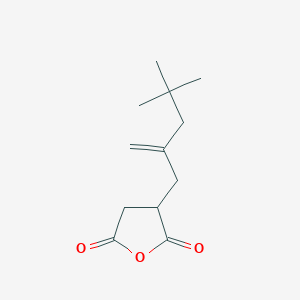![molecular formula C14H12N2O3S2 B1621618 Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate CAS No. 178675-17-7](/img/structure/B1621618.png)
Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate
Descripción general
Descripción
“Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 178675-17-7 . It has a molecular weight of 321.4 . The IUPAC name for this compound is methyl 3- (3-benzoylthioureido)-1H-1lambda3-thiophene-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13N2O3S2/c1-19-13(18)11-10(7-8-21-11)15-14(20)16-12(17)9-5-3-2-4-6-9/h2-8,21H,1H3,(H2,15,16,17,20) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
The crystal structure of closely related compounds to Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate has been a subject of interest in scientific research. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. This structure is stabilized by intra- and intermolecular hydrogen bonds (Vasu et al., 2004).
Synthesis and Chemical Reactions
Various derivatives of thiophene carboxylates, including those structurally similar to this compound, have been synthesized. For instance, derivatives have been prepared by acylation, followed by reactions introducing a basic substituent (Sauter et al., 1976). Similarly, 1,4-disubstituted thiosemicarbazides have been reacted with ethenetetracarbonitrile to form thiadiazoles and oxadiazoles, indicating the compound's potential in the synthesis of various heterocyclic compounds (Hassan et al., 2005).
Tyrosinase Inhibition and Transportation Behavior
Research has also focused on the biological applications of thiophene derivatives. For example, certain β-enamino thiosemicarbazide derivatives have shown high inhibition of tyrosinase activity, which is significant in medical and cosmetic applications (Chaves et al., 2018).
Antimicrobial Activities
Another aspect of research is the exploration of antimicrobial properties. Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, a compound structurally related to this compound, has shown promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Abu‐Hashem et al., 2011).
Catalytic Applications
The use of thiophene derivatives in catalytic processes has also been studied. For instance, research on palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids highlights the potential use of these compounds in organic synthesis and catalysis (Giri et al., 2007).
Synthesis of Heterocyclic Compounds
The synthesis of mono- and N,N-disubstituted thioureas and N-acylthioureas using thiophene derivatives demonstrates their utility in creating a variety of heterocyclic compounds, which have numerous applications in pharmaceuticals and materials science (Katritzky et al., 2004).
Propiedades
IUPAC Name |
methyl 3-(benzoylcarbamothioylamino)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-13(18)11-10(7-8-21-11)15-14(20)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHMYYLDEPUVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363212 | |
| Record name | SBB062200 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178675-17-7 | |
| Record name | SBB062200 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1621539.png)
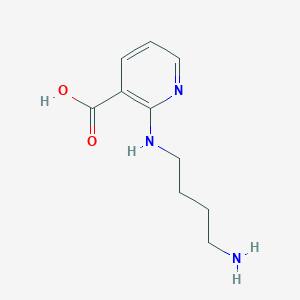

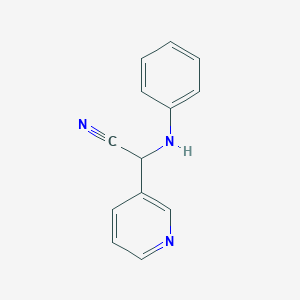
![2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1621543.png)
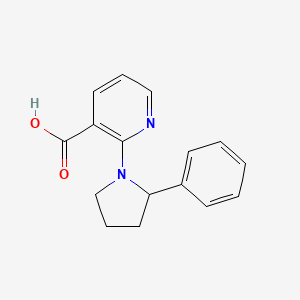


![Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate](/img/structure/B1621551.png)

